molecular formula C18H12F2N4 B11233348 2-(3,5-Difluorobenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,5-Difluorobenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11233348
M. Wt: 322.3 g/mol
InChI Key: KJCLWPQJJRAMDY-UHFFFAOYSA-N
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Description

2-[(3,5-Difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a difluorophenylmethyl and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-difluorobenzylamine with a suitable pyrimidine derivative in the presence of a base, such as triethylamine, in a solvent like dichloromethane . The reaction mixture is then heated to promote cyclization, leading to the formation of the desired triazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[(3,5-difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorophenylmethyl group enhances its binding affinity to biological targets, making it a promising candidate for drug development and agrochemical applications.

Properties

Molecular Formula

C18H12F2N4

Molecular Weight

322.3 g/mol

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H12F2N4/c19-14-8-12(9-15(20)11-14)10-17-22-18-21-7-6-16(24(18)23-17)13-4-2-1-3-5-13/h1-9,11H,10H2

InChI Key

KJCLWPQJJRAMDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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